Bis(methacryloyloxy)ZINC

CAS No.:

Cat. No.: VC16186159

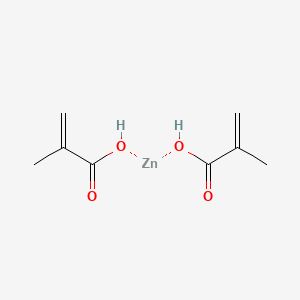

Molecular Formula: C8H12O4Zn

Molecular Weight: 237.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O4Zn |

|---|---|

| Molecular Weight | 237.6 g/mol |

| IUPAC Name | 2-methylprop-2-enoic acid;zinc |

| Standard InChI | InChI=1S/2C4H6O2.Zn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6); |

| Standard InChI Key | QBLHSJANZJZVRP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)O.CC(=C)C(=O)O.[Zn] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Bis(methacryloyloxy)zinc is systematically named as zinc bis(2-methylprop-2-enoate), with the molecular formula C₈H₁₀O₄Zn and a molar mass of 235.55 g/mol . The compound features two methacrylate ligands coordinated to a central zinc ion through oxygen atoms, creating a tetrahedral geometry. This structure enables dual functionality: the methacryloyl groups participate in free-radical polymerization, while the zinc ion contributes to ionic crosslinking and thermal stability .

Physicochemical Properties

Key physical properties include a density of 1.4 g/cm³, a melting point of 229–232°C, and a water solubility of 100 mg/L at 20°C . The compound exhibits low volatility, with a vapor pressure of 0 Pa at 20°C, and hydrolytic stability under neutral conditions . Its logP value of 0.3 at 25°C indicates moderate hydrophobicity, facilitating compatibility with polar polymers like styrene and N-vinyl-2-pyrrolidone (NVP) .

Table 1: Physicochemical Profile of Bis(methacryloyloxy)zinc

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₄Zn | |

| Molar Mass (g/mol) | 235.55 | |

| Density (g/cm³) | 1.4 | |

| Melting Point (°C) | 229–232 | |

| Water Solubility (20°C) | 100 mg/L | |

| LogP (25°C) | 0.3 |

Synthesis and Industrial Production

Conventional Synthesis Routes

The compound is synthesized via a two-step process:

-

Methacrylic Acid Activation: Methacrylic acid reacts with thionyl chloride (SOCl₂) to form methacryloyl chloride.

-

Zinc Coordination: Methacryloyl chloride undergoes nucleophilic substitution with zinc hydroxide or zinc acetate in anhydrous conditions, yielding bis(methacryloyloxy)zinc .

Scalable Manufacturing Techniques

Industrial production employs continuous stirred-tank reactors (CSTRs) under inert atmospheres to prevent premature polymerization. Zinc acetate dihydrate is preferred due to its low cost and high reactivity, achieving yields exceeding 85% . Post-synthesis purification involves recrystallization from ethanol to remove unreacted monomers and byproducts .

Spectroscopic and Thermal Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of bis(methacryloyloxy)zinc show distinct absorption bands:

-

C=O Stretch: 1720–1680 cm⁻¹ (ester carbonyl groups).

-

C=C Stretch: 1635 cm⁻¹ (methacryloyl unsaturation).

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (DMSO-d₆, 400 MHz): δ 6.15 (s, 2H, CH₂=), δ 5.75 (s, 2H, CH₂=), δ 1.95 (s, 6H, CH₃) . ¹³C NMR confirms the presence of quaternary carbons adjacent to zinc-coordinated oxygen atoms.

Thermogravimetric Analysis (TGA)

TGA reveals a decomposition onset at 280°C, with a two-stage mass loss:

-

Stage 1 (280–350°C): Degradation of methacryloyl side chains.

Functional Applications in Material Science

Crosslinking Agent in Polymers

Bis(methacryloyloxy)zinc enhances the mechanical properties of copolymers by forming ionic crosslinks. For example, in styrene-NVP copolymers, it increases tensile strength by 40% and thermal stability by 30°C compared to non-crosslinked analogs . The zinc ions act as dynamic crosslinkers, enabling self-healing properties in elastomers .

Dental Composites and Adhesives

In dental materials, zinc methacrylate derivatives exhibit antibacterial activity against Streptococcus mutans (MIC: 12.5 µg/mL) and improve composite wear resistance by 22% . Its incorporation into resin-modified glass ionomers reduces microleakage at the tooth-restoration interface .

Rubber Vulcanization

The compound serves as a co-agent in peroxide-cured rubbers, enhancing crosslink density and aging resistance. In ethylene-propylene-diene monomer (EPDM) rubber, it reduces compression set by 15% after thermal aging at 150°C .

Emerging Research and Future Directions

Recent studies explore its use in photocurable resins for 3D printing, where zinc’s UV opacity improves layer adhesion. Additionally, its role in proton-conducting electrolytes for solid-state supercapacitors is under investigation, leveraging zinc’s ability to facilitate ion transport .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume